molecular formula C20H22N6O B5639337 4-methyl-5-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrimidine

4-methyl-5-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrimidine

Cat. No. B5639337
M. Wt: 362.4 g/mol
InChI Key: OTBRTHSPGAJBHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research into similar compounds indicates a variety of synthesis methods, including Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources. This method is notable for its broad substrate scope and good functional group tolerance, as seen in the synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives (Rao et al., 2017). Another approach involves the King method for generating imidazo[1,2-c]pyrimidine derivatives from C-substituted 4-aminopyrimidines, indicating the versatility of synthesis routes for pyrimidine-based compounds (Rogul'chenko et al., 1975).

Molecular Structure Analysis

Molecular and supramolecular structures of similar compounds, such as 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines, have been elucidated, revealing diverse hydrogen-bonding patterns leading to varying supramolecular assemblies (Vicentes et al., 2023). The detailed structure analysis of these compounds provides insights into the potential molecular arrangements and interactions of the compound .

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as the Povarov (aza-Diels–Alder) and oxidation reactions, result in novel 4-(aryl)-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles with unique photophysical properties and potential for Aggregation-Induced Emission (AIE) (Fedotov et al., 2022). This suggests the compound could engage in interesting photophysical behavior and chemical reactivity.

Physical Properties Analysis

The physical properties of structurally related compounds can be inferred from vibrational spectra and molecular structure analyses performed through density functional theory (DFT) and confirmed by X-ray diffraction. These studies provide a foundation for understanding the physical properties of "4-methyl-5-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrimidine" by analogy (Lorenc et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential interactions, can be partly understood through the study of similar compounds. For instance, the inactivation of cytochrome P450 2D6 by a substituted imidazole of a related pyrimidine compound through protein adduction indicates the potential for biochemical interactions of significant pharmacological interest, albeit outside the requested analysis scope (Nagy et al., 2011).

properties

IUPAC Name

(4-methylpyrimidin-5-yl)-[3-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-15-18(11-22-14-24-15)20(27)26-8-3-5-17(13-26)19-23-7-9-25(19)12-16-4-2-6-21-10-16/h2,4,6-7,9-11,14,17H,3,5,8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBRTHSPGAJBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(=O)N2CCCC(C2)C3=NC=CN3CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-({3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrimidine

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